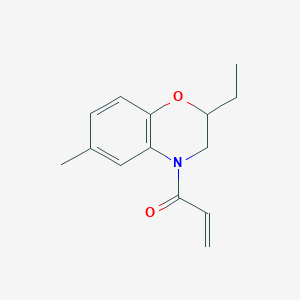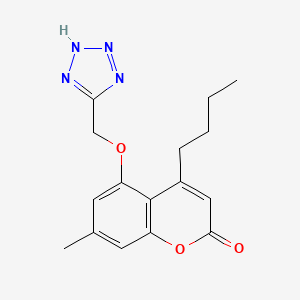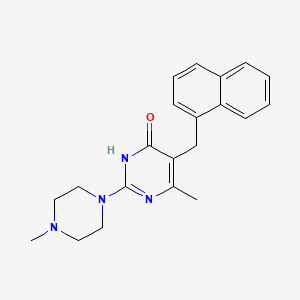
1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound features a benzoxazine ring fused with a propenone moiety, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one typically involves the condensation of 2-ethyl-6-methylphenol with an appropriate aldehyde or ketone under acidic or basic conditions The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazine ring
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazine ring or the propenone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoxazines or propenones.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Methyl-6-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propen-1-one
- 1-(2-Ethyl-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-buten-1-one
These similar compounds share structural features but differ in their substitution patterns and functional groups, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
1-(2-ethyl-6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c1-4-11-9-15(14(16)5-2)12-8-10(3)6-7-13(12)17-11/h5-8,11H,2,4,9H2,1,3H3 |
InChI-Schlüssel |
MBHDNMVESZWODJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN(C2=C(O1)C=CC(=C2)C)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14940066.png)

![N-(2-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14940076.png)

![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B14940097.png)
![4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B14940099.png)
![2-chloro-N-{(E)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide](/img/structure/B14940100.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B14940101.png)


![1-{3-[2-(2-Furyl)-3H-imidazo[4,5-B]pyridin-3-YL]-1-pyrrolidinyl}-2-propyn-1-one](/img/structure/B14940127.png)
![3-[(E)-(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]-2H-chromene-2,4(3H)-dione](/img/structure/B14940130.png)

